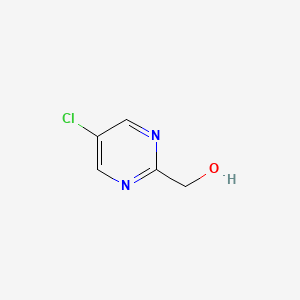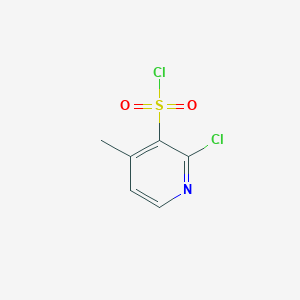
2-氯-4-甲基吡啶-3-磺酰氯
描述
2-Chloro-4-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO2S. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a chloro group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring.
科学研究应用
2-Chloro-4-methylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Similar compounds are known to be used in the synthesis of various pharmaceutical compounds .
Mode of Action
It’s known that 2-chloropyridine reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle .
Biochemical Pathways
Similar compounds are known to be involved in various biochemical reactions, such as suzuki–miyaura cross-coupling .
Result of Action
Similar compounds are known to have various effects, such as anti-proliferative activity against negative breast cancer cells .
生化分析
Biochemical Properties
2-Chloro-4-methyl-pyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of pyridine derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the synthesis of sulfonyl amides, which are known to interact with enzymes involved in metabolic pathways . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity.
Cellular Effects
The effects of 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride on various types of cells and cellular processes are profound. It has been shown to exhibit anti-proliferative activity against certain cancer cell lines, such as triple-negative breast cancer cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of cancer cells by interfering with key signaling pathways that regulate cell proliferation and survival.
Molecular Mechanism
At the molecular level, 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. This compound is known to inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere conditions at temperatures between 2-8°C . Prolonged exposure to light and air can lead to degradation, which may affect its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-cancer activity, without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome.
Metabolic Pathways
2-Chloro-4-methyl-pyridine-3-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of sulfonyl compounds. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels within cells.
Transport and Distribution
The transport and distribution of 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and efficacy in biochemical assays.
Subcellular Localization
The subcellular localization of 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride is an important factor that determines its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride typically involves the chlorination of 4-methylpyridine followed by sulfonylation. One common method involves the reaction of 4-methylpyridine with thionyl chloride in the presence of a catalyst to introduce the sulfonyl chloride group . Another method involves the use of phosphorus pentachloride to achieve the sulfonylation .
Industrial Production Methods
Industrial production of 2-Chloro-4-methylpyridine-3-sulfonyl chloride often employs large-scale chlorination and sulfonylation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.
化学反应分析
Types of Reactions
2-Chloro-4-methylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with 2-Chloro-4-methylpyridine-3-sulfonyl chloride include bases like sodium hydroxide and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from reactions involving 2-Chloro-4-methylpyridine-3-sulfonyl chloride depend on the specific nucleophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can yield a sulfonate ester.
相似化合物的比较
Similar Compounds
Pyridine-3-sulfonyl chloride: Similar in structure but lacks the chloro and methyl groups.
4-Methylpyridine-3-sulfonyl chloride: Similar but without the chloro group.
2-Chloro-3-methylpyridine-4-sulfonyl chloride: Similar but with different positions of the chloro and methyl groups.
Uniqueness
2-Chloro-4-methylpyridine-3-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
属性
IUPAC Name |
2-chloro-4-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJAYGONSGGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253114 | |
| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-91-7 | |
| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


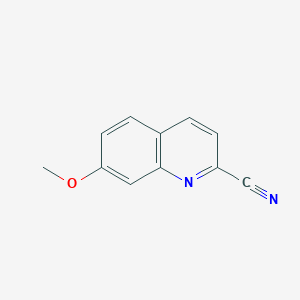
![2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione](/img/structure/B1455502.png)
![[1-(2-Chlorophenyl)cyclopropyl]methanol](/img/structure/B1455504.png)
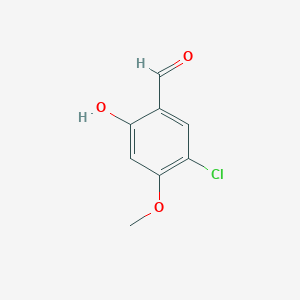
![6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIc acid](/img/structure/B1455507.png)

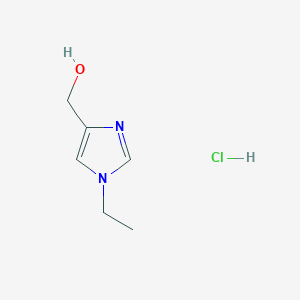
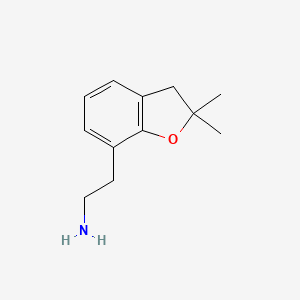
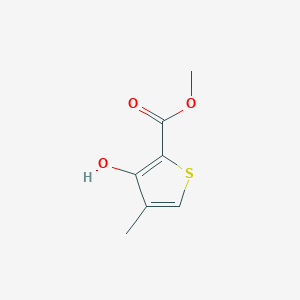
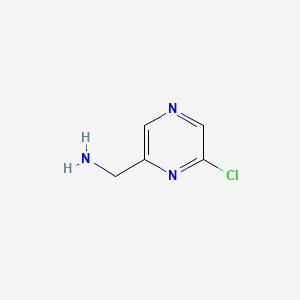
![7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1455516.png)
![Methyl imidazo[1,2-A]pyrimidine-7-carboxylate](/img/structure/B1455517.png)
![8-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455518.png)
